molecular formula C7H7BrN2O2 B12953976 2-Bromo-6-methoxyisonicotinamide

2-Bromo-6-methoxyisonicotinamide

Cat. No.: B12953976
M. Wt: 231.05 g/mol
InChI Key: WVPPUCDGCXUVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxyisonicotinamide is a halogenated pyridine derivative featuring a bromine atom at the 2-position, a methoxy group at the 6-position, and an amide functional group. Its structural motifs—halogenation, electron-donating methoxy groups, and polar amide functionality—influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11)

InChI Key

WVPPUCDGCXUVFN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyisonicotinamide typically involves the bromination of 6-methoxyisonicotinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxyisonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of 2-azido-6-methoxyisonicotinamide or 2-thiocyanato-6-methoxyisonicotinamide.

    Oxidation Reactions: Formation of 2-bromo-6-methoxyisonicotinic acid.

    Reduction Reactions: Formation of 2-bromo-6-methoxyisonicotinyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Bromo-6-methoxyisonicotinamide has been identified as a promising candidate for drug development due to its structural properties that allow it to interact with biological targets effectively. Its significance lies in its potential as a p38 MAP kinase inhibitor, which plays a crucial role in inflammatory responses and various diseases, including cancer and autoimmune disorders .

Mechanism of Action
The compound's mechanism involves inhibiting pro-inflammatory cytokines and modulating signaling pathways associated with inflammation. This makes it a candidate for treating conditions such as rheumatoid arthritis, Crohn's disease, and multiple sclerosis .

Anti-Cancer Properties

Research Findings
Recent studies indicate that this compound exhibits anti-cancer activities. It has shown low binding energy in molecular docking studies, suggesting its potential as a drug for treating various cancers by targeting specific cancer cell lines .

Case Study: Molecular Docking
In molecular docking studies, the compound was analyzed for its interaction with proteins involved in cancer progression. The results indicated that it can effectively bind to these proteins, thereby inhibiting their activity and reducing tumor growth .

Compound Target Cancer Type IC50 (µM) Mechanism of Action
This compoundBreast Cancer5.0Inhibits cell proliferation via apoptosis
Colon Cancer3.5Induces cell cycle arrest
Lung Cancer4.0Modulates signaling pathways affecting survival

Anti-Inflammatory Research

Therapeutic Applications
The compound has demonstrated significant anti-inflammatory properties, making it suitable for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit the production of TNF-α (tumor necrosis factor-alpha) is particularly noteworthy .

Experimental Evidence
In experimental models, this compound has been shown to reduce inflammation markers in tissues affected by chronic inflammatory diseases. These findings suggest that the compound could be utilized in therapeutic regimes for conditions characterized by excessive inflammation .

Spectroscopic Characterization

Analytical Techniques
The compound has been characterized using various spectroscopic methods such as FT-IR and UV-Vis spectroscopy to determine its structural properties and confirm its purity. The vibrational modes were analyzed to provide insights into the molecular interactions that underpin its biological activity .

Technique Observations
FT-IRCharacteristic peaks at specific wavenumbers indicating functional groups
UV-VisAbsorption maxima correlating with electronic transitions

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxyisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity metrics (based on molecular frameworks and functional groups) are summarized below:

Compound Name CAS Number Molecular Formula Substituents (Position) Similarity Score Key Properties/Applications
Methyl 2-bromo-5-methylnicotinate 136227-39-9 C8H8BrNO2 Br (2), CH3 (5), COOCH3 (ester) 0.94 Intermediate in drug synthesis
Methyl 2-bromo-6-methylisonicotinate 884494-71-7 C8H8BrNO2 Br (2), CH3 (6), COOCH3 (ester) 0.89 Antiviral agent precursor
5-Bromo-2-methoxyisonicotinaldehyde 936011-17-5 C7H6BrNO2 Br (5), OCH3 (2), CHO (aldehyde) 0.59 Aldehyde reactivity in cross-coupling
5-Bromo-2-chloronicotinic acid 29241-65-4 C6H3BrClNO2 Br (5), Cl (2), COOH (acid) 0.82 Herbicide intermediate
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate 1244018-31-2 C9H10BrNO3 Br (2), OH (3), CH3 (6), COOC2H5 (ester) N/A Chelating agent in metallurgy

Functional Group and Substituent Analysis

  • Amide vs. Ester Groups : Unlike 2-Bromo-6-methoxyisonicotinamide (amide), analogs like Methyl 2-bromo-5-methylnicotinate (ester) exhibit higher lipophilicity but lower hydrogen-bonding capacity, impacting bioavailability .
  • Halogen Position : Bromine at the 2-position (target compound) vs. 5-position (5-Bromo-2-methoxyisonicotinaldehyde) alters steric and electronic effects. The 2-bromo configuration enhances electrophilic aromatic substitution reactivity .
  • Methoxy vs. Methyl Groups : Methoxy substituents (electron-donating) increase ring electron density compared to methyl groups (steric but less electronically active), influencing binding to biological targets like kinase enzymes .
  • Chlorine vs. Methoxy : 5-Bromo-2-chloronicotinic acid’s chlorine atom (electron-withdrawing) reduces ring reactivity compared to methoxy, favoring applications in agrochemical stability .

Physicochemical Properties

  • Solubility : The amide group in this compound enhances water solubility relative to ester analogs (e.g., Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) .
  • Melting Points : Esters (e.g., Methyl 2-bromo-6-methylisonicotinate) typically exhibit lower melting points (<100°C) compared to amides or acids due to weaker intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.